sodium borohydride

Catalog No.
S9101245
CAS No.
M.F
BNa
M. Wt
33.80 g/mol
Availability
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sodium borohydride

Product Name

sodium borohydride

IUPAC Name

sodium;boron(1-)

Molecular Formula

BNa

Molecular Weight

33.80 g/mol

InChI

InChI=1S/B.Na/q-1;+1

InChI Key

ODGROJYWQXFQOZ-UHFFFAOYSA-N

Canonical SMILES

[B-].[Na+]

Industrial-Scale Synthesis: Brown-Schlesinger Process

The Brown-Schlesinger process remains the dominant industrial method for sodium borohydride production. This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at elevated temperatures (250–270°C) [1] [2]. The reaction proceeds as follows:

$$
\text{B(OCH}3\text{)}3 + 4 \, \text{NaH} \rightarrow \text{NaBH}4 + 3 \, \text{NaOCH}3
$$

Sodium hydride is typically synthesized by reacting metallic sodium with hydrogen gas, a process that requires significant energy input due to the high reactivity of sodium [2]. The trimethyl borate acts as a boron source, while the sodium hydride provides both sodium and hydride ions. Industrial reactors for this process are designed to handle high-temperature, anhydrous conditions, ensuring optimal yield and minimal byproduct formation. Annual production via this method exceeds millions of kilograms, underscoring its scalability [1].

A key limitation of the Brown-Schlesinger process is its reliance on sodium metal, which accounts for approximately 70% of the total energy consumption. The electrolysis of sodium chloride to produce sodium metal requires ~17,566 BTU per pound of sodium borohydride, far exceeding the energy stored in the final product (~10,752 BTU per pound) [2]. Despite this inefficiency, the method’s simplicity and high yield ensure its continued use in large-scale manufacturing.

Alternative Production Routes: Bayer Method

The Bayer method offers an alternative pathway by utilizing inorganic borates such as borax (Na₂B₄O₇) or borosilicate glass. In this process, borax reacts with sodium metal, hydrogen gas, and silica (SiO₂) at elevated temperatures [1]:

$$
\text{Na}2\text{B}4\text{O}7 + 16 \, \text{Na} + 8 \, \text{H}2 + 7 \, \text{SiO}2 \rightarrow 4 \, \text{NaBH}4 + 7 \, \text{Na}2\text{SiO}3
$$

This method avoids the use of organic boron precursors, reducing costs associated with trimethyl borate. However, it still depends on sodium metal, perpetuating energy inefficiencies. Recent innovations have explored replacing sodium with magnesium, a more abundant and less energy-intensive reductant [1]:

$$
8 \, \text{MgH}2 + \text{Na}2\text{B}4\text{O}7 + \text{Na}2\text{CO}3 \rightarrow 4 \, \text{NaBH}4 + 8 \, \text{MgO} + \text{CO}2
$$

While magnesium-based reductions are theoretically advantageous, practical challenges such as slower reaction kinetics and lower yields have limited their industrial adoption.

Patent literature describes advanced methods to circumvent sodium dependency entirely. One approach involves reacting metaborate compounds (YBO₂) with carbon dioxide and water to form bicarbonate intermediates, which are then converted into diborane (B₂H₆) and subsequently reacted with metal oxides to yield sodium borohydride [2]. This multi-step process recycles byproducts like carbon dioxide and hydrogen, improving overall energy efficiency by ~40% compared to traditional methods [2].

Energy Efficiency Considerations in Manufacturing

Energy efficiency remains a critical challenge in sodium borohydride production. The Brown-Schlesinger and Bayer processes exhibit unfavorable energy balances due to the high energy cost of sodium metal synthesis [2]. For instance, electrolyzing sodium chloride consumes ~18,528 kJ per pound of sodium borohydride, while the hydrogen energy stored in the product is only ~11,341 kJ per pound [2].

Emerging technologies aim to mitigate these inefficiencies. A patented method reduces sodium usage by employing metaborate intermediates and closed-loop recycling of reagents (Figure 1) [2]. Key steps include:

  • Carbonation: Reacting YBO₂ with CO₂ and H₂O to form YHCO₃ and boron oxide.
  • Thermal decomposition: Converting YHCO₃ into Y₂O, CO₂, and H₂O.
  • Halogenation: Reacting boron oxide with carbon and halogens (X₂) to produce BX₃.
  • Hydrogenation: Reducing BX₃ with H₂ to form B₂H₆.
  • Final reaction: Combining B₂H₆ with Y₂O to yield NaBH₄ and recyclable YBO₂ [2].

This approach reduces net energy input by 30–50% through reagent recycling and eliminates dependence on sodium metal. Pilot-scale studies have demonstrated feasibility, though scalability remains under investigation [2].

Purification and Recrystallization Techniques

Post-synthesis purification is essential to achieve high-purity sodium borohydride. Industrial purification typically involves fractional crystallization from glyme or diglyme solvents, which selectively dissolve NaBH₄ while leaving sodium methoxide (NaOCH₃) or silicate byproducts undissolved [1].

Recent advances leverage pressure-induced phase changes for purification. Sodium borohydride dihydrate (NaBH₄·2H₂O), stabilized by dihydrogen bonds between BH₄⁻ and water, undergoes dehydration under high pressure (4.6 GPa), decomposing into α-NaBH₄ and ice VII [3]. Subsequent decompression (2.7–4.4 GPa) triggers recrystallization of NaBH₄·2H₂O, effectively removing impurities trapped in the ice phase [3]. Density functional theory (DFT) calculations reveal that increasing pressure from ambient to 4.5 GPa enhances dihydrogen bonding from 7 to 12 bonds per unit cell, facilitating selective crystal reorganization [3].

ParameterAmbient Pressure4.5 GPa
Dihydrogen bonds/unit cell712
H–H bond length (Å)2.1–2.31.8–2.0

This method achieves >99% purity with minimal energy input, making it promising for high-performance applications [3].

Sodium borohydride exists in three well-characterized crystalline polymorphs designated as α, β, and γ phases, each exhibiting distinct structural characteristics and stability domains [1] [2]. The polymorphic behavior of sodium borohydride is primarily governed by pressure conditions, with phase transitions occurring at specific pressure thresholds.

α-Phase Structure

The α-phase represents the thermodynamically stable form of sodium borohydride under ambient conditions [2]. This polymorph crystallizes in the cubic crystal system with face-centered cubic symmetry, adopting space group Fm3m [1] [2]. The structure is characterized by a lattice parameter of a = 6.1635 Å at 25°C [3]. The α-phase exhibits a sodium chloride-type structure where sodium cations occupy octahedral sites and tetrahedral borohydride anions are arranged in a cubic close-packed arrangement [2]. The stability of the α-phase extends from ambient pressure up to approximately 6.3 GPa, beyond which pressure-induced structural transformations occur [4].

β-Phase Structure

The β-phase of sodium borohydride emerges as an intermediate high-pressure polymorph, stable within the pressure range of 6.3 to 8.9 GPa [5] [4]. This phase crystallizes in the tetragonal crystal system with space group P42₁c [5]. The structural transformation from α to β-phase involves a significant volume reduction accompanied by changes in the coordination environment of both sodium cations and borohydride anions [4]. The β-phase exhibits lattice parameters of a = 4.87 Å and c = 6.54 Å [5]. The tetragonal structure represents a compression-induced distortion of the cubic α-phase, with the c-axis experiencing preferential compression [5].

γ-Phase Structure

The γ-phase constitutes the highest pressure polymorph of sodium borohydride, becoming stable above 8.9 GPa and maintaining stability up to at least 30 GPa [4]. This phase crystallizes in the orthorhombic crystal system with space group Pnma [5] [4]. The γ-phase exhibits lattice parameters of a = 4.84 Å, b = 5.39 Å, and c = 6.18 Å [5]. The orthorhombic structure represents the most compressed form of sodium borohydride, with all three crystallographic axes experiencing significant contraction compared to the ambient pressure α-phase [4]. The γ-phase demonstrates remarkable structural stability under extreme pressure conditions, with no further phase transitions observed up to 30 GPa [4].

Phase Transition Mechanisms

The phase transitions between polymorphs are accompanied by distinct structural and thermodynamic changes [5]. The α to β transition occurs at approximately 6.3 GPa with a volume change of approximately 18% [5]. The β to γ transition takes place at 8.9 GPa with an additional volume reduction of approximately 7% [5]. These transitions are reversible upon decompression, although some hysteresis effects have been observed [5]. The phase boundaries exhibit slight temperature dependence, with the cubic-tetragonal transition temperature decreasing with increasing pressure according to the Clapeyron equation [5].

Low-Temperature Polymorphism

At ambient pressure, sodium borohydride undergoes a low-temperature phase transition at approximately 190 K, transforming from the high-temperature cubic phase to a low-temperature tetragonal modification [6] [7]. This transition is characterized by an order-disorder transformation involving the orientational ordering of borohydride anions [6]. The low-temperature phase exhibits space group P42₁c with enhanced structural ordering of the BH₄⁻ tetrahedra [6]. The transition is accompanied by anomalies in heat capacity and thermal expansion coefficients [6].

Solubility Behavior in Protic and Aprotic Solvents

The solubility behavior of sodium borohydride exhibits significant variation depending on the nature of the solvent system, with distinct patterns observed for protic and aprotic solvents [8] [9]. The solubility characteristics are influenced by hydrogen bonding interactions, dielectric properties, and the propensity for hydrolysis reactions.

Solubility in Protic Solvents

Sodium borohydride demonstrates moderate to high solubility in protic solvents, with water representing the most extensively studied system [8]. In aqueous solutions, the solubility at room temperature is approximately 55 g per 100 g of water, increasing to 88 g per 100 g at 60°C [8]. The temperature dependence of solubility follows an endothermic dissolution process, with higher temperatures favoring increased solubility [10]. The solubility in water is complicated by the concurrent hydrolysis reaction, which produces hydrogen gas and sodium metaborate according to the equation: NaBH₄ + 2H₂O → NaBO₂ + 4H₂ [8].

In alcoholic solvents, sodium borohydride exhibits varying solubility depending on the alcohol chain length and steric hindrance [11] [12]. Methanol provides solubility of approximately 13 g per 100 g of solvent, while ethanol shows reduced solubility of 3.16 g per 100 g [2] [11]. The solubility in isopropyl alcohol is significantly lower, with values of 3.7 g per 100 g at 25°C increasing to 8.8 g per 100 g at 60°C [12]. The reduced solubility in higher alcohols is attributed to increased steric hindrance and reduced hydrogen bonding efficiency [12].

Solubility in Aprotic Solvents

Aprotic solvents generally exhibit lower solubility for sodium borohydride compared to protic systems, but offer the advantage of enhanced stability against hydrolysis [13] [9]. Diglyme (diethylene glycol dimethyl ether) represents one of the most effective aprotic solvents for sodium borohydride, with solubility of 5.15 g per 100 g at room temperature [13] [9]. The solubility in diglyme decreases with increasing temperature, exhibiting only 0.43 g per 100 g at 162°C [13]. This inverse temperature dependence indicates an exothermic dissolution process in diglyme [13].

Tetrahydrofuran exhibits limited solubility for sodium borohydride, requiring the use of mixed solvent systems or the addition of coordinating agents to enhance dissolution [14] [15]. Dimethyl sulfoxide provides adequate solubility under anhydrous conditions, but requires careful exclusion of moisture to prevent hydrolysis [14]. Acetonitrile shows very limited solubility with only 0.9 g per 100 g at 28°C [14].

Solubility in Specialized Solvent Systems

Liquid ammonia represents an exceptional solvent system for sodium borohydride, exhibiting extremely high solubility of 104 g per 100 g at -33°C and 109 g per 100 g at 25°C [14]. The high solubility in liquid ammonia is attributed to strong solvation interactions between the ammonia molecules and both the sodium cation and borohydride anion [14]. The solubility in liquid ammonia increases with temperature, indicating endothermic dissolution behavior [14].

Alkaline aqueous solutions demonstrate modified solubility behavior, with sodium hydroxide addition affecting both solubility and stability [16]. The solubility of sodium borohydride in alkaline solutions decreases with increasing sodium hydroxide concentration, but the enhanced stability against hydrolysis makes such systems practical for storage applications [16]. The optimum composition for alkaline borohydride solutions is approximately 15 wt% sodium borohydride in 10 wt% sodium hydroxide [16].

Solubility Enhancement Strategies

The solubility of sodium borohydride can be enhanced through various strategies including mixed solvent systems, temperature control, and the addition of coordinating agents [12] [17]. Mixed protic-aprotic solvent systems, such as methanol-tetrahydrofuran mixtures, provide improved solubility while maintaining reasonable stability [15]. The addition of lithium salts or magnesium salts can enhance solubility in certain aprotic solvents through ion pairing effects [12] [17].

Thermal Stability and Decomposition Pathways

The thermal stability of sodium borohydride is characterized by complex decomposition pathways that involve multiple intermediate species and reaction mechanisms [18] [19]. The decomposition behavior is influenced by factors including heating rate, atmosphere, and the presence of catalysts or additives.

Thermal Decomposition Temperature

Sodium borohydride exhibits thermal stability up to approximately 400°C under inert atmosphere conditions [20]. The onset of decomposition occurs around 400°C, with significant decomposition beginning at approximately 500°C [18] [19]. The decomposition temperature of 530°C is commonly cited in the literature as the characteristic thermal decomposition point under standard conditions [19] [21]. Under hydrogen atmosphere at 0.1 MPa pressure, thermodynamically feasible decomposition occurs at approximately 580°C [22].

The melting point of sodium borohydride is reported as 400°C (673 K), although decomposition occurs simultaneously with melting, making precise determination of the melting point challenging [1]. The compound exhibits thermal stability significantly higher than many other borohydrides, making it suitable for high-temperature applications [19].

Decomposition Mechanisms

The thermal decomposition of sodium borohydride proceeds through multiple pathways depending on the experimental conditions [18] [23]. Under inert atmosphere, the primary decomposition reaction follows the pathway: NaBH₄ → NaH + B + 3/2H₂ [18]. This reaction represents the thermodynamically favored decomposition route at high temperatures [18].

In the presence of moisture or under oxidizing conditions, alternative decomposition pathways become significant [18]. The hydrolytic decomposition pathway involves the reaction: NaBH₄ + 2H₂O → NaBO₂ + 4H₂ [18]. This pathway is kinetically favored at lower temperatures but requires the presence of water vapor [18].

Advanced studies have identified intermediate species during thermal decomposition, including various borane compounds and sodium-boron phases [23] [24]. The decomposition process involves the formation of Na₃(NH₂)₂BH₄ intermediates when heated in the presence of amide compounds [23]. The complete decomposition sequence involves multiple steps with distinct temperature ranges: initial dehydrogenation at 200-350°C, followed by complex rearrangement reactions at 350-400°C [23].

Kinetic Aspects of Decomposition

The kinetics of sodium borohydride decomposition exhibit complex behavior with multiple activation energies corresponding to different reaction steps [24]. The activation energy for the initial decomposition step is approximately 31.25 kJ/mol, which is relatively low compared to other metal hydrides [24]. The decomposition rate is influenced by particle size, with smaller particles exhibiting faster decomposition kinetics due to increased surface area [24].

The decomposition kinetics are significantly affected by the presence of catalysts [21]. Transition metal catalysts, particularly vanadium compounds, can reduce the decomposition temperature by 50-100°C [21]. The addition of 25 wt% vanadium oxide catalysts enables decomposition at 370-450°C with approximately 70% hydrogen release [21].

Decomposition Products and Pathways

The primary decomposition products of sodium borohydride depend on the specific reaction conditions and atmosphere [18] [22]. Under inert conditions, the main products are sodium hydride, elemental boron, and hydrogen gas [18]. The reaction stoichiometry indicates a theoretical hydrogen release of 10.6 wt%, making sodium borohydride attractive for hydrogen storage applications [18].

In composite systems containing other metal hydrides, more complex decomposition pathways are observed [23]. The formation of intermediate borides, such as Na₃BN₂, occurs during decomposition in the presence of nitrogen-containing compounds [23]. The decomposition process can be controlled through careful selection of additives and reaction conditions to optimize hydrogen release characteristics [23].

Thermal Stability Enhancement

Various strategies have been developed to enhance the thermal stability of sodium borohydride or to control its decomposition behavior [19] [25]. Nanoconfinement in porous materials can stabilize the compound against thermal decomposition while maintaining accessibility for hydrogen release [25]. The addition of specific additives, such as metal fluorides, can modify the decomposition pathway and reduce the decomposition temperature [19].

Spectroscopic Characterization (XRD, FTIR, NMR)

Spectroscopic characterization techniques provide fundamental insights into the structural, vibrational, and dynamic properties of sodium borohydride [26] [27]. The combination of X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy enables comprehensive characterization of the compound's physicochemical properties.

X-ray Diffraction Analysis

X-ray diffraction represents the primary technique for structural characterization of sodium borohydride polymorphs [2] [28]. The powder diffraction pattern of the α-phase exhibits characteristic reflections corresponding to the face-centered cubic structure [2]. The strongest reflection appears at d = 3.56 Å, corresponding to the (200) Miller indices of the cubic structure [2] [28]. The lattice parameter determined from XRD analysis is a = 6.1635 Å for the room temperature α-phase [2].

High-pressure XRD studies have been instrumental in identifying the β and γ polymorphs [5] [4]. The β-phase exhibits a distinct tetragonal diffraction pattern with systematic absences consistent with space group P42₁c [5]. The γ-phase shows an orthorhombic diffraction pattern with space group Pnma [5]. The quality of high-pressure diffraction data has enabled complete structural solution and refinement of these high-pressure phases [29].

Temperature-dependent XRD studies reveal the low-temperature phase transition at 190 K [6]. The transition is characterized by the appearance of additional reflections corresponding to the ordered arrangement of borohydride anions in the low-temperature tetragonal phase [6]. The structural changes are fully reversible upon temperature cycling [6].

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of the borohydride anion in different polymorphs [26] [27]. The FTIR spectrum of sodium borohydride exhibits characteristic bands corresponding to B-H stretching and bending vibrations [26]. The antisymmetric B-H stretching mode appears at 2297 cm⁻¹, while the antisymmetric B-H bending mode is observed at 1131 cm⁻¹ [26].

The vibrational spectrum exhibits temperature-dependent changes associated with the low-temperature phase transition [26]. At low temperatures, additional bands appear due to the reduced symmetry of the borohydride anion in the ordered phase [26]. The analysis of deuterated samples (NaBD₄) provides complementary information, with the B-D stretching mode appearing at 1739 cm⁻¹ [26].

Fermi resonance interactions between fundamental and overtone vibrations contribute to the complexity of the infrared spectrum [26]. The interaction between the B-H stretching fundamental and the first overtone of the bending mode results in additional bands around 2300 cm⁻¹ [26]. These interactions provide insights into the anharmonic nature of the B-H vibrations [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides unique insights into the dynamic behavior and local environment of sodium borohydride [30] [31]. ¹¹B NMR spectroscopy is particularly informative, with the borohydride anion exhibiting a characteristic chemical shift at -41.5 ppm [30]. The spectrum appears as a quintet due to scalar coupling between the ¹¹B nucleus and the four equivalent hydrogen atoms [30].

The ¹¹B NMR spectrum provides information about the symmetry and dynamics of the borohydride anion [30]. The quintet pattern with equal intensity distribution indicates rapid reorientational motion of the BH₄⁻ tetrahedra on the NMR timescale [30]. Temperature-dependent NMR studies reveal information about the activation energy for reorientational motion, which is found to be 0.126 ± 0.003 eV for the high-temperature phase [6].

¹H NMR spectroscopy complements the ¹¹B studies, with the hydrogen atoms of the borohydride anion appearing at approximately 0.5 ppm [31]. The ¹H spectrum exhibits coupling with both ¹¹B and ¹⁰B nuclei, resulting in complex multiplet patterns [31]. The coupling constants provide information about the B-H bond lengths and angles within the tetrahedral structure [31].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules enabling observation of additional vibrational modes [26]. The Raman spectrum of sodium borohydride exhibits the symmetric B-H stretching mode at 2281 cm⁻¹ and the symmetric B-H bending mode at 1121 cm⁻¹ [26]. These modes are Raman-active but infrared-inactive due to the tetrahedral symmetry of the borohydride anion [26].

High-pressure Raman studies have been used to monitor the structural changes during polymorphic transitions [5] [4]. The vibrational frequencies exhibit pressure-dependent shifts that provide information about the compression behavior of the B-H bonds [5]. The appearance of new Raman bands at high pressures indicates symmetry lowering associated with the structural phase transitions [5].

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques, including solid-state NMR and inelastic neutron scattering, provide additional insights into the dynamic properties of sodium borohydride [6]. Solid-state ¹¹B NMR studies reveal information about the quadrupolar interactions and local electric field gradients at the boron sites [6]. The temperature dependence of the NMR parameters provides information about the reorientational dynamics of the borohydride anions [6].

Inelastic neutron scattering experiments provide direct information about the hydrogen dynamics and vibrational density of states [6]. The results complement the NMR studies and provide a complete picture of the hydrogen motion in the crystal lattice [6]. The combination of these techniques enables comprehensive characterization of the fundamental properties of sodium borohydride.

Hydrogen Bond Acceptor Count

1

Exact Mass

33.9990744 g/mol

Monoisotopic Mass

33.9990744 g/mol

Heavy Atom Count

2

UNII

87L0B9CPPA

Dates

Last modified: 11-21-2023

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